molecular formula C16H15N3OS B2534454 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895005-82-0

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2534454
CAS No.: 895005-82-0
M. Wt: 297.38
InChI Key: ZWMBIQPXOPRHGE-UHFFFAOYSA-N
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Description

N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 895005-82-0) is a synthetic organic compound with a molecular formula of C16H15N3OS and a molecular weight of 297.37 g/mol . This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. The structure is further elaborated with a pyridinylmethylacetamide moiety, which enhances its potential for diverse molecular interactions. Compounds based on the benzothiazole-acetamide architecture are of high interest in pharmacological research. Recent studies on structurally similar molecules have demonstrated a range of promising biological activities. For instance, certain benzothiazole-acetamide derivatives have shown potent antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli . Other research avenues include the exploration of such compounds as enzyme inhibitors. Some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been identified as effective urease inhibitors, with activities surpassing that of the standard thiourea in some cases, suggesting potential for the development of anti-ulcer therapeutics . Furthermore, the benzothiazole core is frequently investigated in oncology research, with novel derivatives being designed as inhibitors of EGFR-dependent signaling pathways for applications such as breast cancer treatment . The presence of both benzothiazole and pyridine rings in its structure makes N-(6-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide a versatile intermediate or a candidate for hit-to-lead optimization in drug discovery campaigns. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-5-6-14-15(8-11)21-16(18-14)19(12(2)20)10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBIQPXOPRHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Alkylation of the Benzothiazole: The benzothiazole ring is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 6-position.

    Formation of the Acetamide Linkage: The alkylated benzothiazole is reacted with an acylating agent, such as acetyl chloride, to form the acetamide linkage.

    Attachment of the Pyridine Ring: Finally, the acetamide derivative is coupled with a pyridine derivative, such as pyridine-3-methanol, under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Overview

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of thiazole and pyridine exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Thiazole-Pyridine Hybrids : A study synthesized several thiazole-pyridine hybrids, demonstrating potent antiproliferative activity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One hybrid displayed an IC50 of 5.71 µM, outperforming the standard drug 5-fluorouracil (IC50 of 6.14 µM) .
  • Mechanistic Insights : The mechanism of action involves the disruption of microtubule dynamics, which is crucial for cancer cell division. Compounds with similar structures have been noted to inhibit tubulin polymerization effectively .

Data Table: Anticancer Efficacy of Thiazole-Pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Thiazole-Pyridine Hybrid 1MCF-75.71
Thiazole-Pyridine Hybrid 2PC38.20
Standard Drug (5-FU)MCF-76.14

Overview

Research has indicated that compounds containing thiazole and pyridine rings can exhibit anticonvulsant activity.

Case Studies

  • Synthesis of Novel Compounds : A series of novel thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested for anticonvulsant activity. One analogue showed a median effective dose (ED50) of 18.4 mg/kg in electroshock seizure tests .

Data Table: Anticonvulsant Activity of Thiazole Derivatives

Compound NameModel UsedED50 (mg/kg)Reference
Thiazole Analogue 1Electroshock Test18.4
Thiazole Analogue 2PTZ-Induced Seizures24.38

Overview

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

Case Studies

  • Bacterial Inhibition : Compounds derived from thiazoles have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Data Table: Antimicrobial Efficacy

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Thiazole Derivative AStaphylococcus aureus15
Thiazole Derivative BEscherichia coli12

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Benzothiazole) Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Key Functional Groups
Target Compound (CAS: 895002-68-3) 6-methyl 442.5 N/A N/A Acetamide, pyridinylmethyl
GB31 () 6-methyl 488.38 292–294 95.35 Thiazolidinedione, 4-bromobenzylidene
Compound 20 () 6-methoxy Calculated: ~343.4 N/A N/A Methoxy, pyridinylmethyl
CAS 920174-72-7 () 6-chloro-4-methyl 428.9 N/A N/A Chloro, pyrrolidinedione
EP3348550A1 Derivatives () 6-trifluoromethyl Varies N/A N/A Trifluoromethyl, methoxyphenyl

Key Observations:

Substituent Impact on Physicochemical Properties: The 6-methyl group in the target compound and GB31 may enhance lipophilicity compared to the 6-methoxy analog (Compound 20), which could improve water solubility due to the methoxy group’s polarity .

Synthetic Yields and Purity :

  • Compound 20 (methoxy analog) was synthesized in 98% yield using acetic anhydride and DMAP, highlighting efficient acetylation methods .
  • GB31 achieved 65% yield and 95.35% HPLC purity , demonstrating robust synthetic protocols for thiazolidinedione-linked benzothiazoles .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both a benzo[d]thiazole and a pyridine moiety. The molecular formula is C16H16N2OSC_{16}H_{16}N_2OS, with a molecular weight of approximately 288.37 g/mol. This structural composition contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂OS
Molecular Weight288.37 g/mol
CAS Number895006-10-7

The biological activity of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, similar to other benzothiazole derivatives which have been shown to act as inhibitors of acyl coenzyme A cholesterol acyltransferase and monoamine oxidase .
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal properties, suggesting that N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide may also possess these activities .

Antimicrobial Properties

Studies have demonstrated that derivatives of benzothiazole exhibit notable antimicrobial activity. For instance, compounds with a similar thiazole structure have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 mm to 25 mm depending on the substituents present .

Antitumor Activity

The potential anticancer properties of thiazole derivatives have been explored extensively. Molecular docking studies suggest that N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide may interact with cancer cell receptors, leading to apoptosis in tumor cells. Similar compounds have shown IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The results indicated that the presence of specific functional groups significantly enhanced the activity of these compounds against cancer cells, supporting the hypothesis that N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide could exhibit similar effects .
  • Animal Models : In vivo studies involving animal models have demonstrated that benzothiazole derivatives can effectively reduce tumor size and improve survival rates in treated groups compared to control groups . These findings underscore the therapeutic potential of such compounds in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, a related benzothiazole derivative (N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide) was synthesized using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂), achieving 98% yield after flash column chromatography (EtOAc/hexane gradient) . Key parameters include stoichiometric control of acetic anhydride, reaction temperature (room temperature), and purification via silica gel chromatography.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on FT-IR, ¹H/¹³C NMR, and mass spectrometry. For analogous compounds, IR spectra confirmed carbonyl (C=O) stretches at ~1663 cm⁻¹ and aromatic C-N bonds at ~1601 cm⁻¹ . ¹H NMR in DMSO-d₆ typically shows peaks for methyl groups (δ ~2.5 ppm), pyridyl protons (δ ~8.0–8.5 ppm), and thiazole protons (δ ~7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆N₃OS: 326.1012) .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its biological activity, such as kinase inhibition or receptor antagonism?

  • Methodological Answer :

  • Kinase Inhibition : CK1-specific inhibitors (e.g., thiazole-acetamide derivatives) are tested via fluorescence-based kinase assays using ATP-competitive probes. IC₅₀ values are calculated from dose-response curves (e.g., 0.1–1 µM for CK1 mutants) .
  • Receptor Antagonism : Adenosine A₃ receptor activity is assessed using radioligand binding assays (e.g., [³H]EMPA displacement) and functional cAMP assays in HEK293 cells transfected with human A₃ receptors .

Q. How do molecular docking studies predict its interaction with targets like HDAC4 or Aurora kinases?

  • Methodological Answer : Docking simulations (AutoDock Vina or Schrödinger Suite) align the compound’s acetamide and benzothiazole moieties with key binding pockets. For HDAC4, the thiazole ring forms π-π interactions with Phe-205 and His-178, while the pyridinylmethyl group hydrogen-bonds to Asp-101 . Aurora kinase inhibitors show similar binding modes, with the benzothiazole occupying the hydrophobic back pocket and the acetamide coordinating catalytic lysine residues .

Q. What structural modifications enhance its metabolic stability or selectivity in SAR studies?

  • Methodological Answer :

  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzothiazole ring reduces oxidative metabolism, as shown in microsomal stability assays (e.g., t₁/₂ > 2 hours in human liver microsomes) .
  • Selectivity : Substituting the pyridine ring with methoxy groups improves adenosine A₃ receptor selectivity (>100-fold vs. A₁/A₂A) by sterically hindering off-target binding .

Data Contradiction Analysis

Q. How are discrepancies in biological activity resolved when comparing in vitro and in silico data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell permeability vs. pure enzyme activity). For example, a compound showing strong Aurora kinase inhibition (IC₅₀ < 0.1 µM in vitro) but poor cellular efficacy may require prodrug strategies to enhance membrane penetration . Molecular dynamics (MD) simulations (AMBER or GROMACS) can identify conformational changes in the target protein that reduce binding affinity in physiological conditions .

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